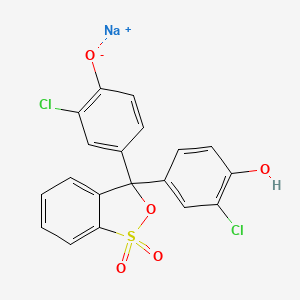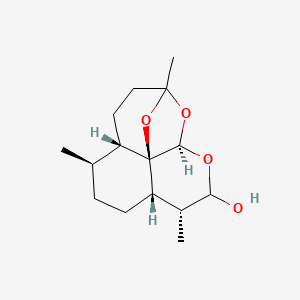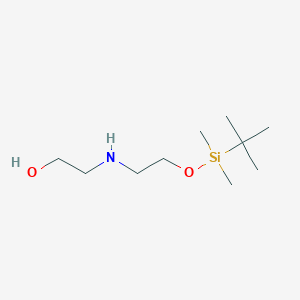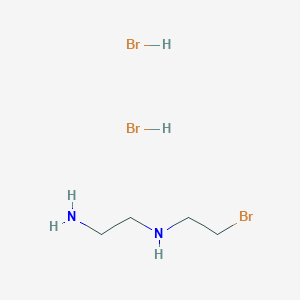
Entacapone 4-β-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Entacapone 4-β-D-Glucuronide is a major active compound extracted from Ixeris sonchifolia (Bge.) Hance, a Chinese medicinal herb . It is a glucuronide metabolite of Entacapone, which is an inhibitor of catechol-O-methyltransferase (COMT) used in the treatment of Parkinson’s disease as an adjunct to levodopa and carbidopa therapy .
Molecular Structure Analysis
The molecular formula of Entacapone 4-β-D-Glucuronide is C₂₀H₂₃N₃O₁₁. It is a nitrocatechol-structured compound with a relative molecular mass of 305.29 .Chemical Reactions Analysis
Entacapone is primarily metabolized to its glucuronide in the liver, and 5% are converted into the Z-isomer . The 1-β-O-acyl glucuronides that form can undergo a cascade of spontaneous chemical reactions including acyl migration, anomerisation, and hydrolysis to produce seven further positional anomers .Physical And Chemical Properties Analysis
Entacapone is practically insoluble in water, but slightly soluble in organic solvents. The aqueous solubility of Entacapone is very low at acidic pH but increases strongly with increasing pH .Wirkmechanismus
The mechanism of action of Entacapone, and by extension, Entacapone 4-β-D-Glucuronide, is believed to be through its ability to inhibit COMT and alter the plasma pharmacokinetics of levodopa. When entacapone is given in conjunction with levodopa and an aromatic amino acid decarboxylase inhibitor, such as carbidopa, plasma levels of levodopa are greater and more sustained .
Safety and Hazards
Zukünftige Richtungen
Research on glucuronides like Entacapone 4-β-D-Glucuronide could provide new insights into the therapeutic potential of these compounds in cerebral ischemia . The development of general strategies allowing the synthesis of uronic acid glycosides of biological importance and of complex oligosaccharides in a regio- and stereoselective manner could be a future direction .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Entacapone 4-β-D-Glucuronide involves the glucuronidation of Entacapone, which is a catechol-O-methyltransferase inhibitor used in the treatment of Parkinson's disease. The glucuronidation reaction is typically carried out using glucuronic acid as the glucuronide donor and a suitable catalyst.", "Starting Materials": [ "Entacapone", "Glucuronic acid", "Catalyst" ], "Reaction": [ "Step 1: Dissolve Entacapone and Glucuronic acid in a suitable solvent such as water or methanol.", "Step 2: Add a suitable catalyst such as aryl sulfotransferase or UDP-glucuronosyltransferase to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature and maintain it for a suitable time to allow the glucuronidation reaction to occur.", "Step 4: Cool the reaction mixture and isolate the product by filtration or chromatography.", "Step 5: Purify the product by recrystallization or other suitable methods." ] } | |
CAS-Nummer |
314058-42-9 |
Produktname |
Entacapone 4-β-D-Glucuronide |
Molekularformel |
C₂₀H₂₃N₃O₁₁ |
Molekulargewicht |
481.41 |
Synonyme |
4-[(1E)-2-Cyano-3-(diethylamino)-3-oxo-1-propenyl]-2-hydroxy-6-nitropheny β-D-Glucopyranosiduronic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI)](/img/structure/B1142351.png)


![[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate](/img/structure/B1142361.png)

![6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1142370.png)

![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B1142373.png)
